molecular formula C21H19N5O4 B2986339 9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899971-05-2

9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2986339
CAS No.: 899971-05-2
M. Wt: 405.414
InChI Key: YVUITBGUKFUVHY-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Purine derivatives have been synthesized and studied for their chemical reactivity, demonstrating applications in the creation of novel organic compounds. For example, studies have shown the synthesis of purine N-oxides and their transformation into hypoxanthine derivatives through hydrolysis, indicating the versatility of purine compounds in organic synthesis (Kawashima & Kumashiro, 1969).

Antiviral Research

  • The development of antiviral agents has explored the utility of purine derivatives. Research has produced compounds with potent activity against herpesviruses and retroviruses, showcasing the potential of purine derivatives as antiviral therapeutics (Duckworth et al., 1991).

Anti-inflammatory and Analgesic Agents

  • Novel purine-derived compounds have been synthesized with significant anti-inflammatory and analgesic activities. Studies have identified specific derivatives with high COX-2 selectivity, offering promising routes for the development of new pain management and anti-inflammatory medications (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

  • Research into antimycobacterial compounds has highlighted the effectiveness of certain purine derivatives against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis, with some compounds demonstrating low toxicity and efficacy within macrophages (Bakkestuen et al., 2005).

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-15-10-5-4-9-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-7-6-8-13(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUITBGUKFUVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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